molecular formula C7H8ClN3O3S B127516 2-Amino-4-chloro-5-sulphamoylbenzamide CAS No. 34121-17-0

2-Amino-4-chloro-5-sulphamoylbenzamide

Cat. No. B127516
CAS RN: 34121-17-0
M. Wt: 249.68 g/mol
InChI Key: YZVLDYQGTHLMDZ-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-sulphamoylbenzamide is a chemical compound with the molecular formula C7H8ClN3O3S . It is a derivative of benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a chlorine atom .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-chloro-5-sulphamoylbenzamide consists of a benzene ring substituted with an amino group at the 2 position, a chlorine atom at the 4 position, and a sulphamoyl group at the 5 position .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-4-chloro-5-sulphamoylbenzamide is 249.68 g/mol . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.

Scientific Research Applications

Inflammatory Bowel Disease Therapy

2-Amino-4-chloro-5-sulphamoylbenzamide, better known as 5-aminosalicylic acid (5-ASA) or mesalazine, is a key compound in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. Research highlights its efficacy in inducing and maintaining remission in these conditions. The compound's action is primarily local in the intestine, where it exerts anti-inflammatory effects by inhibiting leukotriene production and reducing interleukin-1 release from immune cells, which are crucial in the inflammatory process of IBD. Notably, newer formulations have been developed to improve the delivery of 5-ASA directly to the site of inflammation in the gastrointestinal tract, enhancing its therapeutic efficacy while minimizing systemic side effects (Thomson, 1991), (Greenfield, Punchard, Teare, Thompson, 1993).

Antioxidant and Environmental Applications

Beyond its clinical use, 2-Amino-4-chloro-5-sulphamoylbenzamide shows potential in environmental applications, particularly due to its chemical structure, which allows for interactions with various pollutants. Its derivatives and related compounds have been studied for their role in pollution control and as indicators of environmental degradation. For instance, the sulfonamide group, to which 2-Amino-4-chloro-5-sulphamoylbenzamide belongs, finds application in corrosion inhibition, highlighting its versatility beyond pharmacological uses. Studies suggest that sulfonamide derivatives can act as effective corrosion inhibitors, which is critical for the protection of metals in industrial applications (Verma, Quraishi, 2022).

properties

IUPAC Name

2-amino-4-chloro-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O3S/c8-4-2-5(9)3(7(10)12)1-6(4)15(11,13)14/h1-2H,9H2,(H2,10,12)(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVLDYQGTHLMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187712
Record name 2-Amino-4-chloro-5-sulphamoylbenzamide
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Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-5-sulphamoylbenzamide

CAS RN

34121-17-0
Record name 2-Amino-5-(aminosulfonyl)-4-chlorobenzamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Amino-4-chloro-5-sulphamoylbenzamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-chloro-5-sulphamoylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-chloro-5-sulphamoylbenzamide
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